molecular formula C13H17ClN2 B12626756 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane

2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane

Cat. No.: B12626756
M. Wt: 236.74 g/mol
InChI Key: LVZIPZGNYQAESW-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-2,7-Diazaspiro[44]nonane is a spirocyclic compound that features a unique structural motif The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane typically involves the reaction of 3-chloroaniline with 2-chloroacetyl chloride to form 2-chloro-1-(3-chlorophenyl)ethanone . This intermediate is then reacted with a suitable diamine under controlled conditions to form the spirocyclic structure. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, it has been shown to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . This binding can modulate the activity of these channels, leading to its potential anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. Its ability to interact with neuronal sodium channels sets it apart from other similar compounds .

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

2-(3-chlorophenyl)-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H17ClN2/c14-11-2-1-3-12(8-11)16-7-5-13(10-16)4-6-15-9-13/h1-3,8,15H,4-7,9-10H2

InChI Key

LVZIPZGNYQAESW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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